molecular formula C19H23N3O3S B4762421 METHYL 2-({4-ALLYL-5-[4-(CYCLOPENTYLOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE

METHYL 2-({4-ALLYL-5-[4-(CYCLOPENTYLOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE

Cat. No.: B4762421
M. Wt: 373.5 g/mol
InChI Key: XZAVYAVJECIKFE-UHFFFAOYSA-N
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Description

METHYL 2-({4-ALLYL-5-[4-(CYCLOPENTYLOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE is a complex organic compound that features a triazole ring, an allyl group, and a cyclopentyloxyphenyl moiety

Properties

IUPAC Name

methyl 2-[[5-(4-cyclopentyloxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-3-12-22-18(20-21-19(22)26-13-17(23)24-2)14-8-10-16(11-9-14)25-15-6-4-5-7-15/h3,8-11,15H,1,4-7,12-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAVYAVJECIKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN=C(N1CC=C)C2=CC=C(C=C2)OC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({4-ALLYL-5-[4-(CYCLOPENTYLOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.

    Introduction of the Allyl Group: This step may involve allylation reactions using allyl halides and suitable bases.

    Attachment of the Cyclopentyloxyphenyl Group: This can be done through etherification reactions.

    Formation of the Sulfanyl Acetate Moiety:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({4-ALLYL-5-[4-(CYCLOPENTYLOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE can undergo various types of chemical reactions:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as thiols or amines can be employed under basic conditions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Dihydrotriazoles.

    Substitution: Thiol or amine substituted derivatives.

Scientific Research Applications

METHYL 2-({4-ALLYL-5-[4-(CYCLOPENTYLOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of METHYL 2-({4-ALLYL-5-[4-(CYCLOPENTYLOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of microbial growth or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-({4-ALLYL-5-[4-(CYCLOPENTYLOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE: shares similarities with other triazole-containing compounds and allyl derivatives.

Uniqueness

    Structural Features: The combination of a triazole ring, allyl group, and cyclopentyloxyphenyl moiety makes it unique.

    Applications: Its diverse applications in chemistry, biology, medicine, and industry set it apart from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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METHYL 2-({4-ALLYL-5-[4-(CYCLOPENTYLOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-({4-ALLYL-5-[4-(CYCLOPENTYLOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE

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